molecular formula C7H6BF3KNO B2712860 Potassium (3-carbamoylphenyl)trifluoroborate CAS No. 1323952-09-5

Potassium (3-carbamoylphenyl)trifluoroborate

Cat. No.: B2712860
CAS No.: 1323952-09-5
M. Wt: 227.03
InChI Key: NDWKAOLWSYUGOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-carbamoylphenyl)trifluoroborate can be synthesized through several methods. One common approach involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . This method typically requires the in situ reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, ensuring that the final product is suitable for various applications in research and industry .

Comparison with Similar Compounds

Potassium (3-carbamoylphenyl)trifluoroborate is unique among organotrifluoroborates due to its specific functional groups and stability. Similar compounds include:

This compound stands out due to its unique combination of stability, reactivity, and versatility in various chemical reactions .

Properties

IUPAC Name

potassium;(3-carbamoylphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWKAOLWSYUGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C(=O)N)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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